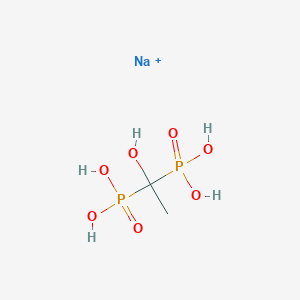
Lactose monohydrate
Overview
Description
It is a disaccharide composed of two monosaccharides: glucose and galactose, linked by a β1 → 4 glycosidic bond . Lactose monohydrate is the crystalline form of lactose and is produced by exposing alpha-lactose from cow’s milk to low temperatures until crystals form, then drying off any excess moisture . This compound is widely used in the food and pharmaceutical industries due to its slightly sweet taste and stabilizing properties .
Mechanism of Action
Target of Action
Lactose monohydrate primarily targets the enzyme lactase, also known as β-D-galactosidase . This enzyme is secreted by the intestinal villi and is responsible for the digestion of lactose .
Mode of Action
This compound is a disaccharide composed of two monosaccharides, glucose and galactose . When this compound is ingested, it is cleaved by the enzyme lactase into its two subunits, glucose and galactose . These simple sugars can then be absorbed by the body .
Biochemical Pathways
The digestion of this compound involves the Leloir pathway, which is widespread in animal tissues and bacterial cells . This metabolic process involves two molecules of glucose being absorbed from the blood, one of which is converted (epimerized) to galactose . This conversion eliminates the potential toxicity of free galactose .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and elimination (ADME). After ingestion, this compound is broken down into glucose and galactose by the enzyme lactase . These simple sugars are then absorbed into the bloodstream and distributed throughout the body . The metabolism of this compound primarily involves the conversion of glucose to galactose via the Leloir pathway . The resulting glucose and galactose are then utilized by the body for energy or further metabolized .
Result of Action
The digestion of this compound results in the production of glucose and galactose, which can be used by the body for energy . This process is essential for the utilization of this compound as a nutrient .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of the enzyme lactase is crucial for the digestion of this compound . Additionally, the solubility of this compound can be affected by temperature . This compound has low water solubility, which allows it to be stored without the risk of absorbing moisture from the surrounding environment .
Biochemical Analysis
Biochemical Properties
Lactose monohydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is primarily determined by its unique structure, which includes a β1 → 4 glycosidic bond between glucose and galactose .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactose monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying to remove excess moisture . The resulting product is a dry, white or pale yellow powder with a slightly sweet taste and a smell similar to milk .
Industrial Production Methods: In industrial settings, this compound is produced by concentrating whey or permeate from cheese production. The concentrated lactose solution is then crystallized by cooling and seeding with lactose crystals. The crystals are separated by centrifugation, washed, and dried to obtain this compound . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Lactose monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .
Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.
Isomerization: In alkaline solutions, lactose can be isomerized to lactulose.
Hydrogenation: Catalytic hydrogenation of lactose produces lactitol.
Common Reagents and Conditions:
Hydrolysis: Enzyme lactase, water.
Isomerization: Alkaline conditions.
Hydrogenation: Hydrogen gas, metal catalyst (e.g., nickel).
Major Products Formed:
Hydrolysis: Glucose and galactose.
Isomerization: Lactulose.
Hydrogenation: Lactitol.
Scientific Research Applications
Lactose monohydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer and filler in various chemical formulations.
Biology: Serves as a carbon source in microbiological media.
Comparison with Similar Compounds
- Sucrose
- Maltose
- Lactulose
- Lactitol
Lactose monohydrate’s versatility and unique properties make it an essential compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10039-26-6, 64044-51-5 | |
| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is lactose monohydrate and how does it differ from other forms of lactose?
A: this compound (α-lactose monohydrate) is a crystalline form of lactose, a disaccharide sugar naturally present in milk. It consists of one molecule of lactose (glucose and galactose) and one molecule of water (H2O) trapped within its crystal structure. It differs from anhydrous lactose, which lacks water molecules, and β-lactose, another anhydrous form. []
Q2: How does the presence of water in the crystal structure of this compound affect its stability?
A: The water molecule in this compound is tightly bound within the crystal lattice and does not readily participate in chemical reactions. Research has shown that moisture-sensitive drugs like aspirin and niacinamide exhibit comparable stability when formulated with either this compound or anhydrous lactose. This suggests that the bound water does not significantly influence the degradation rate of these drugs. []
Q3: Can this compound transform into other forms of lactose, and what factors influence these transformations?
A: Yes, this compound can transform into other forms like anhydrous α-lactose, anhydrous β-lactose, or a mixture of anomers, depending on factors such as temperature, relative humidity, and the presence of solvents. [, ] For instance, dehydration techniques can convert this compound to anhydrous forms. [] Additionally, lactose in mixtures with proteins like whey protein isolate, sodium caseinate, and gelatin can crystallize into different forms depending on factors like the drying method (spray-drying vs. freeze-drying), storage relative humidity, and time. []
Q4: How does milling affect the properties and stability of this compound?
A: Milling can significantly alter the particle size, size distribution, and amorphous content of this compound. [] This can influence the powder's flowability, moisture sorption, and caking behavior. For instance, freshly milled this compound with smaller particles tends to cake more readily at high relative humidity than coarser particles. [] The presence of amorphous lactose, potentially formed during milling, can exacerbate caking due to its hygroscopic nature. []
Q5: How does the presence of amorphous lactose affect the caking of this compound powders?
A: Amorphous lactose, even in small amounts (above 10%), can significantly increase the caking tendency of α-lactose monohydrate powder. [] This is attributed to the hygroscopic nature of amorphous lactose, which can absorb moisture from the environment and become sticky. This sticky amorphous lactose acts as a binder, consolidating the this compound particles and forming hard lumps. []
Q6: How does the particle size of this compound affect the dissolution rate of drugs in tablet formulations?
A: The particle size of this compound, used as a diluent in tablets, can influence the drug release profile. Studies using trimetazidine dihydrochloride as a model drug demonstrated that increasing the particle size of soluble diluents like this compound and sorbitol generally decreased the drug release rate from matrix tablets containing insoluble matrix formers like Ethocel 10 and Kollidon SR. This is attributed to the formation of more isolated clusters and decreased porosity within the tablet matrix, hindering drug diffusion. []
Q7: Can the surface properties of this compound be modified to improve drug dissolution?
A: Yes, modifying the surface of this compound can influence drug dissolution. Surface dissolution of this compound crystals at controlled temperatures has been shown to reduce surface roughness and fine particle levels. This surface modification can lead to improved drug aerosolization properties, as observed with salbutamol sulfate, suggesting a link between surface properties and drug release. [, ]
Q8: What are the advantages of using this compound as an excipient in pharmaceutical formulations?
A: this compound is widely used in pharmaceutical formulations due to its desirable characteristics, including good compressibility, low hygroscopicity, pleasant taste, and cost-effectiveness. It is often used as a filler, binder, and carrier in tablets, capsules, and dry powder inhalers. [, , , ]
Q9: How do different grades of this compound compare in terms of their suitability for capsule filling?
A: Different grades of this compound exhibit variations in their thermal, physical, and mechanical properties, impacting their suitability for capsule filling. For instance, Pharmatose grades 110 M, 150 M, and 200 M demonstrate superior flow properties compared to other grades, making them potentially better suited for capsule filling. [] These variations underscore the importance of careful selection of lactose grades based on the specific requirements of the capsule formulation.
Q10: Can this compound be co-processed with other excipients to improve its functionality in tablet formulations?
A: Yes, co-processing this compound with other excipients can enhance its functionality in tablets. For example, co-processing microcrystalline cellulose with this compound (Cellactose) can improve tablet strength compared to physical mixtures of the two materials. [, ] This improvement is attributed to the increased interfacial attraction between particles achieved through co-processing. [] Similarly, co-processing this compound with maltose monohydrate and maize starch (COMBILOSE) can improve flowability, compressibility, and reduce lubricant sensitivity, making it suitable as a directly compressible filler binder. []
Q11: What challenges are associated with using this compound in dry powder inhaler formulations?
A: While this compound is commonly used in dry powder inhalers, challenges arise due to variations in its surface properties, such as texture and energy, from different sources and between batches. These variations can lead to inconsistencies in drug aerosolization and lung deposition. []
Q12: How does the interaction between this compound and certain drugs, like 1,4-dihydropyridine compounds, affect their properties?
A: Compression can induce interactions between this compound and certain drugs, potentially impacting their stability. For instance, DSC studies have shown that compressing mixtures of this compound with manidipine dihydrochloride or benidipine hydrochloride can lead to partial hydrate formation in these drugs. [] This interaction is attributed to the disruption of the this compound crystal structure during compression, releasing water molecules that can then interact with the drug. []
Q13: What is the molecular formula and weight of this compound?
A13: The molecular formula of this compound is C12H22O11·H2O, and its molecular weight is 360.31 g/mol.
Q14: What spectroscopic techniques are used to characterize this compound and how do they help in its identification and differentiation from other forms of lactose?
A14: Several spectroscopic techniques are employed to characterize this compound and distinguish it from other forms:
Q15: How is the amount of amorphous lactose in a sample typically quantified?
A: The amount of amorphous lactose in a sample can be quantified using Differential Scanning Calorimetry (DSC). By measuring the heat flow associated with the crystallization of amorphous lactose during heating, the proportion of amorphous lactose in a sample can be determined. [, ]
Q16: What is the principle behind using terahertz time-domain spectroscopy (THz-TDS) for analyzing lactose?
A: THz-TDS relies on the interaction of terahertz radiation with the vibrational modes of molecules. Different forms of lactose, such as α-lactose monohydrate and anhydrous β-lactose, exhibit distinct THz absorption spectra due to differences in their molecular structures and intermolecular interactions. [, , , ] By analyzing these spectra, it is possible to identify and quantify the different lactose forms present in a sample.
Q17: Can you elaborate on the role of molecular modeling in understanding the surface energetics of α-lactose monohydrate?
A: Molecular modeling techniques, like dynamic molecular modeling, are valuable tools for studying the surface properties of α-lactose monohydrate at the molecular level. These simulations can provide insights into the interactions between different molecular probes and specific crystal surfaces of α-lactose monohydrate, helping to explain experimental observations. [] For instance, modeling can reveal how the presence of water molecules or channels on the crystal surface influences its surface energy and interactions with other molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13557.png)
![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)




